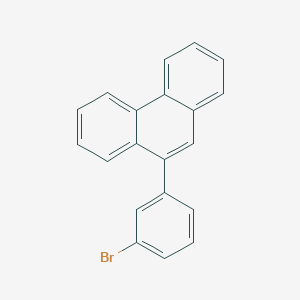![molecular formula C10H16N2O B13977734 7-Cyclopropyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13977734.png)
7-Cyclopropyl-1,7-diazaspiro[3.5]nonan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Cyclopropyl-1,7-diazaspiro[3.5]nonan-2-one is a chemical compound with a unique spirocyclic structure. It contains a cyclopropyl group and a diazaspiro nonane core, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclopropyl-1,7-diazaspiro[3.5]nonan-2-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a cyclopropylamine derivative can be reacted with a suitable dihaloalkane under basic conditions to form the spirocyclic structure.
Introduction of the Carbonyl Group: The carbonyl group at the 2-position can be introduced through an oxidation reaction. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
7-Cyclopropyl-1,7-diazaspiro[3.5]nonan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
7-Cyclopropyl-1,7-diazaspiro[3.5]nonan-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Cyclopropyl-1,7-diazaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may bind to a specific pocket in a protein, altering its activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Cyclopropyl-2,7-diazaspiro[3.5]nonane: This compound has a similar spirocyclic structure but lacks the carbonyl group at the 2-position.
1,7-Diazaspiro[3.5]nonan-2-one: This compound has a similar core structure but may have different substituents.
Uniqueness
7-Cyclopropyl-1,7-diazaspiro[3.5]nonan-2-one is unique due to its specific combination of a cyclopropyl group and a diazaspiro nonane core with a carbonyl group at the 2-position.
Propriétés
Formule moléculaire |
C10H16N2O |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
7-cyclopropyl-1,7-diazaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C10H16N2O/c13-9-7-10(11-9)3-5-12(6-4-10)8-1-2-8/h8H,1-7H2,(H,11,13) |
Clé InChI |
WFFJQULYWLCDIK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CCC3(CC2)CC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4'-Amino[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13977680.png)


![B-[4-(3,4-Dichlorophenoxy)phenyl]boronic acid](/img/structure/B13977692.png)
![Tert-butyl 1-(aminomethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13977697.png)



![5-[4-Morpholin-4-yl-6-(3-morpholin-4-ylsulfonylphenyl)thieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B13977732.png)
